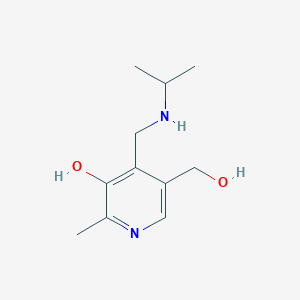![molecular formula C7H7ClN2 B1490084 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393540-11-8](/img/structure/B1490084.png)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Vue d'ensemble
Description
“4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 152.58 .Physical and Chemical Properties Analysis
The compound is a solid and its SMILES string is Clc1nccc2[nH]ccc12 . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique
Synthesis and Characterization
- Towards New Heterocyclic Molecules: 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and characterized, demonstrating potential in non-linear optics and as a lead compound for anti-cancer drugs due to its stability and reactivity, supported by DFT calculations and molecular dynamics simulations (Murthy et al., 2017).
Chemical Properties and Reactions
- Efficient Synthesis of Substituted Derivatives: Demonstrates the versatility of pyrrolo[3,4-c]pyridine derivatives for nucleophilic substitution reactions, facilitating the synthesis of biologically active scaffolds (Figueroa‐Pérez et al., 2006).
- Electronic Structure Insights: Analysis of the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine provides foundational insights into its chemical bonding and stability, important for developing new materials (Hazra et al., 2012).
Biological Activity
- Biological Activity Overview: Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, including analgesic and sedative effects, and show potential in treating diseases of the nervous and immune systems, diabetes, mycobacterial infections, viruses, and tumors (Wójcicka & Redzicka, 2021).
Material Science Applications
- Photoluminescent Polymers: The development of π-conjugated polymers containing pyrrolo[3,4-c]pyridine units for electronic applications highlights the potential of these compounds in creating photoluminescent materials with high stability and solubility (Beyerlein & Tieke, 2000).
Safety and Hazards
Orientations Futures
The broad spectrum of pharmacological properties of pyrrolopyridine derivatives makes them attractive for the development of new compounds . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in glucose metabolism .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Related compounds have been shown to have various effects, such as reducing migration and invasion abilities of certain cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Analyse Biochimique
Biochemical Properties
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in various metabolic processes. The compound exhibits potent anti-NAMPT activity, with an IC50 value of 11 nM . By inhibiting NAMPT, this compound disrupts NAD+ biosynthesis, leading to alterations in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of NAMPT results in decreased NAD+ levels, which in turn affects the activity of NAD±dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in DNA repair, gene expression regulation, and cellular stress responses . Consequently, this compound can induce cell cycle arrest, apoptosis, and alterations in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of NAMPT. The compound binds to the active site of the enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key step in NAD+ biosynthesis . This binding interaction is highly specific and potent, leading to a significant reduction in NAD+ levels within cells. Additionally, the compound may influence other molecular targets, although NAMPT inhibition remains its primary mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAMPT and persistent alterations in cellular metabolism . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits NAMPT and reduces NAD+ levels without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to NAD+ biosynthesis. By inhibiting NAMPT, the compound disrupts the conversion of nicotinamide to NMN, leading to decreased NAD+ levels . This disruption affects various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The compound’s impact on these pathways can result in altered metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its activity and efficacy, with higher concentrations potentially leading to more pronounced biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NAMPT and other molecular targets . The compound may also localize to specific organelles, such as mitochondria, where it can influence mitochondrial function and energy production. Post-translational modifications or targeting signals may direct the compound to these specific compartments, enhancing its biochemical activity.
Propriétés
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPLXXUOWISXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


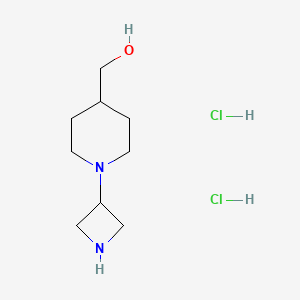
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
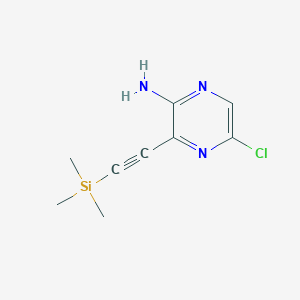
![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)
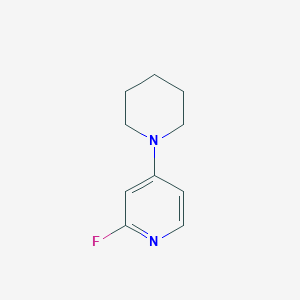
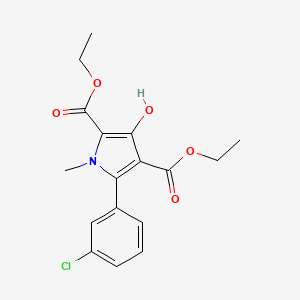

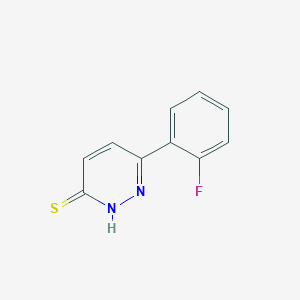
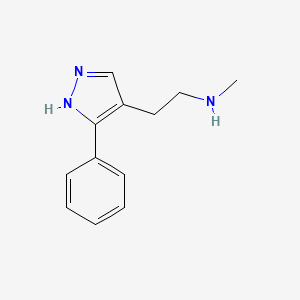
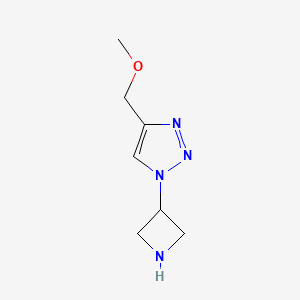
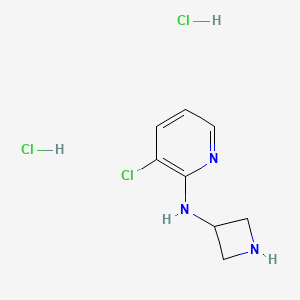

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
